molecular formula C6H8ClNO2 B13251413 2-(1H-pyrrol-3-yl)acetic acid hydrochloride

2-(1H-pyrrol-3-yl)acetic acid hydrochloride

Cat. No.: B13251413
M. Wt: 161.58 g/mol
InChI Key: NDBSEMLLAUHHCJ-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-3-yl)acetic acid hydrochloride is a chemical compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-3-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-3-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated pyrrole derivatives.

Scientific Research Applications

2-(1H-pyrrol-3-yl)acetic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The pyrrole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrole-3-carboxylic acid
  • Pyrrole-2-carboxylic acid
  • 1H-Pyrrole-1-propionic acid

Uniqueness

2-(1H-pyrrol-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which can confer distinct chemical and biological properties compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

2-(1H-pyrrol-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C6H7NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h1-2,4,7H,3H2,(H,8,9);1H

InChI Key

NDBSEMLLAUHHCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1CC(=O)O.Cl

Origin of Product

United States

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